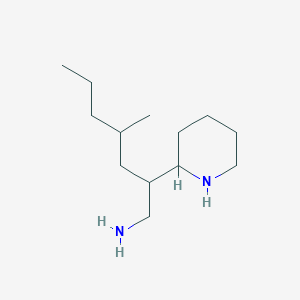![molecular formula C11H15N3O3S B13180744 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B13180744.png)
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one is a chemical compound with the molecular formula C11H16N3O3S It is known for its unique structure, which includes a piperazinone ring substituted with an aminomethylbenzenesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one typically involves the reaction of piperazin-2-one with 3-(aminomethyl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazin-2-one derivatives depending on the nucleophile used.
科学的研究の応用
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethylbenzenesulfonyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The piperazinone ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
- 4-(3-Aminobenzenesulfonyl)piperazin-2-one
- 4-(3-Methylbenzenesulfonyl)piperazin-2-one
- 4-(3-Chlorobenzenesulfonyl)piperazin-2-one
Uniqueness
4-[3-(Aminomethyl)benzenesulfonyl]piperazin-2-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in nucleophilic substitution reactions compared to its analogs with different substituents. Additionally, the aminomethyl group enhances its potential as a biochemical probe and therapeutic agent, making it a valuable compound in various research fields.
特性
分子式 |
C11H15N3O3S |
|---|---|
分子量 |
269.32 g/mol |
IUPAC名 |
4-[3-(aminomethyl)phenyl]sulfonylpiperazin-2-one |
InChI |
InChI=1S/C11H15N3O3S/c12-7-9-2-1-3-10(6-9)18(16,17)14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
InChIキー |
TYKFKPKCKAFENW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


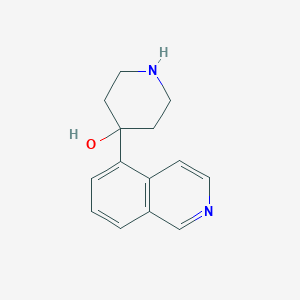

![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)
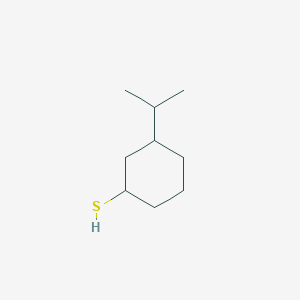

![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)
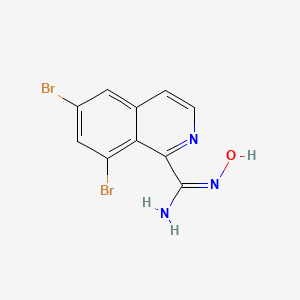
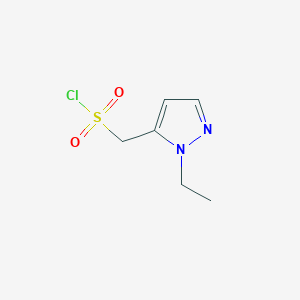
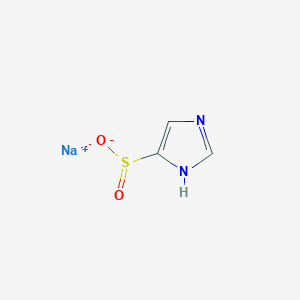

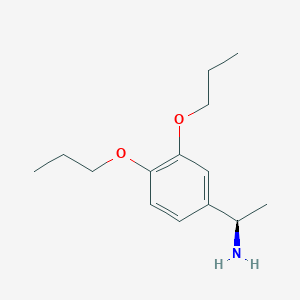
![1-{[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13180733.png)

